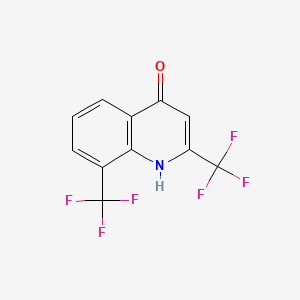

2,8-Bis(trifluoromethyl)quinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,8-bis(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHKBAFGFPZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189402 | |

| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-41-9 | |

| Record name | 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35853-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-bis(trifluoromethyl)quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1XSY74EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Abstract

This compound (CAS No: 35853-41-9) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] It serves as a critical intermediate in the synthesis of various bioactive molecules, most notably the antimalarial drug Mefloquine.[3][4][5] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the quinoline scaffold imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in its derivatives.[1][2] This guide provides a comprehensive overview of the core , detailing its structural characteristics, spectral data, solubility, and acidity. Furthermore, it outlines established protocols for its synthesis and analytical characterization, offering a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

This compound is a quinoline derivative characterized by trifluoromethyl substituents at the C2 and C8 positions and a hydroxyl group at the C4 position.[1] Its chemical structure is fundamental to its reactivity and utility as a synthetic building block.[1] The potent electron-withdrawing nature of the two CF₃ groups significantly influences the electron density of the aromatic system and the acidity of the C4 hydroxyl group.[1]

An important structural aspect is the existence of keto-enol tautomerism, where the compound can exist in equilibrium between the phenol form (quinolin-4-ol) and the keto form (1H-quinolin-4-one). This is reflected in its dual IUPAC nomenclature: this compound and 2,8-bis(trifluoromethyl)-1,4-dihydroquinolin-4-one.[6][7]

Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data

The key are summarized in the table below for quick reference. These values are critical for designing synthetic routes, developing analytical methods, and formulating drug products.

| Property | Value | Reference(s) |

| CAS Number | 35853-41-9 | [1][6][8] |

| Molecular Formula | C₁₁H₅F₆NO | [1][6][8] |

| Molecular Weight | 281.15 g/mol | [1][8] |

| Appearance | White to brown-yellow or light grey crystalline powder | [6][7] |

| Melting Point | 128 - 137 °C | [6][7][8] |

| Boiling Point | 305.9 ± 37.0 °C (Predicted) | [9] |

| Density | 1.4837 (Estimate) | [9] |

| pKa | 5.84 ± 0.40 (Predicted) | [9] |

| Purity (Typical) | ≥98.5% (HPLC) | [6] |

Synthesis Protocol: Combes Cyclization

The synthesis of this compound is commonly achieved via a Combes cyclization reaction, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[10] In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-trifluoroacetoacetate.[1][8] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, facilitating the necessary cyclization and dehydration steps at elevated temperatures.[8][11]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8][11]

-

Reagent Preparation: To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[8]

-

Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.[8]

-

Reaction: Stir the reaction mixture vigorously at 150 °C for 3 hours.[8] Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, allow the mixture to cool slightly and then pour it slowly into a beaker of iced distilled water with vigorous stirring.[8] A yellow precipitate will form.[8]

-

Isolation: Collect the yellow solid by vacuum filtration.[8]

-

Purification: Wash the collected solid thoroughly with cold distilled water to remove any residual polyphosphoric acid.[8] The resulting product can be dried under a vacuum. Further purification is typically not required.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. The following assignments have been reported for a sample dissolved in DMSO-d₆.[8]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.52 (d, 1H, H-7, J=8.2 Hz)

-

δ 8.28 (d, 1H, H-5, J=7.2 Hz)

-

δ 7.80 (t, 1H, H-6, J=7.9 Hz)

-

δ 7.30 (s, 1H, H-3)[8]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 163.3 (C-4)

-

δ 148.4 (q, C-2, J=67 Hz)

-

δ 144.5 (C-5)

-

δ 130.0 (q, C-8, J=58 Hz)

-

δ 127.3 (C-7)

-

δ 125.3 (q, C-10, J=276 Hz, -CF₃)

-

δ 122.6 (q, C-9, J=273 Hz, -CF₃)

-

δ 121.9 (C-6)

-

δ 119.9 (C-4a)

-

δ 101.0 (C-3)[8]

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -58.98 (s, 3F, -CF₃ at C8)

-

δ -67.03 (s, 3F, -CF₃ at C2)[8]

-

Causality Insight: The significant downfield shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing effects of the two trifluoromethyl groups. The large coupling constants (J) observed in the ¹³C NMR for the CF₃ carbons are characteristic of carbon-fluorine coupling.

Infrared (IR) Spectroscopy

While specific spectra are not always published in detail, product specification sheets confirm that the IR spectrum conforms to the expected structure.[6] The characteristic absorptions for this compound would include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=O Stretch: Due to the keto-enol tautomerism, a strong absorption may be present between 1650-1700 cm⁻¹ corresponding to the quinolinone form.

-

C=C and C=N Stretches: Multiple sharp bands in the 1400-1620 cm⁻¹ region, indicative of the aromatic quinoline ring system.[12]

-

C-F Stretches: Very strong, intense absorptions typically found in the 1000-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl groups.

Analytical Methodologies

Accurate quantification and purity assessment are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6][13]

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: Purity Determination by HPLC-UV

This is a representative protocol based on standard methods for quinoline analysis.[13][14]

-

Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.[13]

-

Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).[13] The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile and water.[13] The exact ratio can be optimized, often starting with 60:40 (Acetonitrile:Water), run in an isocratic mode.

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 10 µL.[13]

-

Detection Wavelength: 225 nm.[13]

-

-

Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a foundational molecule for the development of advanced pharmaceuticals and functional materials. Its distinct physicochemical properties, governed by the quinolinol core and dual trifluoromethyl substituents, make it a versatile synthetic intermediate. The well-established synthetic routes and robust analytical methods described herein provide researchers with the necessary tools to effectively utilize this compound. A thorough understanding of its properties is paramount for leveraging its full potential in discovering next-generation chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:35853-41-9 | Chemsrc [chemsrc.com]

- 4. US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. A19750.06 [thermofisher.com]

- 8. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol CAS#: 35853-41-9 [m.chemicalbook.com]

- 10. sioc.ac.cn [sioc.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. benchchem.com [benchchem.com]

- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

2,8-Bis(trifluoromethyl)quinolin-4-ol molecular structure and weight

An In-Depth Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern drug discovery and material science. We will delve into its molecular architecture, the strategic rationale behind its synthesis, its detailed characterization, and its significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Fluorinated Scaffold of High Potential

This compound is a specialized heterocyclic compound belonging to the quinoline family. Its structure is distinguished by the presence of two trifluoromethyl (-CF3) groups at the 2 and 8 positions and a hydroxyl (-OH) group at the 4-position of the quinoline core.[1] This unique substitution pattern imparts a combination of chemical stability, enhanced lipophilicity, and versatile reactivity, making it a highly sought-after building block in medicinal chemistry and advanced materials.[1][2]

The quinoline scaffold itself is a well-established "privileged structure" in pharmacology, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and antimalarial properties.[3] The strategic incorporation of trifluoromethyl groups, as seen in this compound, is a cornerstone of modern drug design aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide will explore the specific attributes of this compound that make it a compound of significant interest.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a bicyclic aromatic system. The key features are the two potent electron-withdrawing trifluoromethyl groups and a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)-1H-quinolin-4-one.[7] This tautomerism is a critical consideration for its reactivity and interactions in biological systems.

The molecule is achiral and possesses a planar quinoline ring system.[8] Its structural details can be represented by the SMILES string: c1cc2c(cc(C(F)(F)F)nc2c(c1)C(F)(F)F)O.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₅F₆NO | [1][2][8][9] |

| Molecular Weight | 281.15 g/mol | [1][8][9] |

| CAS Number | 35853-41-9 | [1][2][9] |

| Appearance | Beige to yellow solid | [9] |

| Melting Point | 128-134 °C | [1][9][10] |

| IUPAC Name | 2,8-bis(trifluoromethyl)-1H-quinolin-4-one | [7] |

The Scientific Rationale: Impact of Trifluoromethyl Groups in Drug Design

The inclusion of not one, but two -CF3 groups is a deliberate and impactful strategic choice in molecular design. As a Senior Application Scientist, it's crucial to understand the causality behind this substitution.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[4] By replacing C-H bonds with C-F bonds in the form of a -CF3 group, potential sites of metabolic oxidation by cytochrome P450 enzymes are blocked. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required therapeutic dose.[4]

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[4][5]

-

Modulation of Basicity: The quinoline nitrogen is basic. However, the powerful electron-withdrawing nature of the two -CF3 groups significantly reduces the pKa of the quinoline nitrogen. This modulation is vital for controlling the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and cell permeability.

-

Binding Interactions: The fluorine atoms of the -CF3 group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets, potentially increasing binding affinity and selectivity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is a variation of the Conrad-Limpach reaction, a classic method for forming 4-hydroxyquinolines. This process involves the condensation and subsequent thermal cyclization of an aniline with a β-ketoester.

The specific precursors for this synthesis are 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.[1][9] Polyphosphoric acid (PPA) is employed as the catalyst. This choice is deliberate; PPA serves as both a powerful dehydrating agent and a strong acid, facilitating the necessary intramolecular cyclization to form the quinoline ring system.[9]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed cyclocondensation.

Materials:

-

2-Aminobenzotrifluoride (2-Trifluoromethylaniline)

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ice-cold distilled water

-

Round-bottomed flask with a magnetic stir bar

-

Heating mantle with temperature control

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reagent Addition: In a round-bottomed flask under an inert atmosphere, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

-

Catalyst Introduction: Carefully add polyphosphoric acid to the mixture with stirring.

-

Reaction: Heat the reaction mixture to 120-150°C and stir vigorously for 3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, allow the mixture to cool slightly before pouring it slowly and carefully into a beaker of ice-cold distilled water with vigorous stirring. A yellow precipitate will form.[9]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual PPA. The resulting yellow solid product is often of high purity (yields up to 91% have been reported) and may not require further purification.[9]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Validation: Spectroscopic Characterization

Trustworthiness in chemical synthesis relies on rigorous analytical validation. The structure of this compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported data provides a distinct fingerprint of the molecule.[9]

-

¹H NMR (400 MHz, DMSO-d₆): The proton spectrum shows characteristic signals for the aromatic protons on the quinoline ring. A singlet around δ 7.30 ppm corresponds to the proton at the C-3 position. The remaining aromatic protons (H-5, H-6, H-7) appear as a triplet and two doublets between δ 7.80 and 8.52 ppm, confirming the substitution pattern.[9]

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum displays signals for all 11 carbon atoms. Notably, the carbons of the trifluoromethyl groups appear as quartets due to C-F coupling, with large coupling constants (J ≈ 273-276 Hz).[9]

-

¹⁹F NMR (376 MHz, DMSO-d₆): This is a crucial validation step. The spectrum shows two distinct singlets at approximately δ -58.98 ppm and -67.03 ppm, confirming the presence of two chemically non-equivalent trifluoromethyl groups at the C-8 and C-2 positions, respectively.[9]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate. The hydroxyl group at the 4-position is a convenient handle for further chemical modifications, such as conversion to a chloro or bromo derivative, which can then be used in cross-coupling reactions to build more complex molecules.[11]

Key Application Areas:

-

Antimalarial Drug Synthesis: This compound is a known precursor in the synthesis of Mefloquine, a crucial drug used for the prevention and treatment of malaria.[12] The synthesis involves derivatizing the 4-position to ultimately couple it with a piperidinyl methanol side chain.

-

Oncology Research: The quinoline scaffold is prevalent in kinase inhibitors used in cancer therapy.[3] This building block is valuable for creating novel compounds that target specific signaling pathways in cancer cells.[2]

-

Material Science: Its high thermal and chemical stability, conferred by the fluorinated groups, makes it an attractive monomer or additive for creating specialized polymers and coatings with enhanced durability.[2]

-

Fluorescent Probes: The rigid, aromatic quinoline system can be modified to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[2]

Diagram: Application Pathways

Caption: Key applications derived from this compound.

Safety and Handling

As with any active chemical compound, proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or a face shield).[13][14]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[13]

-

First Aid: In case of contact, immediately flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[13][15] If inhaled, move the person to fresh air.[13]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. The incorporation of trifluoromethyl groups onto the privileged quinoline scaffold creates a building block with exceptional properties, including enhanced stability and lipophilicity. Its straightforward synthesis and versatile reactivity have cemented its role as a key intermediate in the development of life-saving pharmaceuticals and innovative materials. For researchers in drug discovery and chemical synthesis, a thorough understanding of this molecule's structure, properties, and potential is essential for unlocking future scientific advancements.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | CAS#:35853-41-9 | Chemsrc [chemsrc.com]

- 11. prepchem.com [prepchem.com]

- 12. US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate - Google Patents [patents.google.com]

- 13. aksci.com [aksci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Introduction

2,8-Bis(trifluoromethyl)quinolin-4-ol is a key fluorinated heterocyclic compound, notable for its role as a pivotal intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its structure, featuring two electron-withdrawing trifluoromethyl groups, imparts unique chemical properties that are leveraged in the development of advanced therapeutic agents. For instance, it is a critical building block for the antimalarial drug Mefloquine. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying reaction mechanism, experimental protocols, and the critical parameters that govern its successful preparation.

Primary Synthesis Pathway: The Conrad-Limpach-Knorr Condensation

The most direct and industrially relevant synthesis of this compound is achieved through a variation of the Conrad-Limpach-Knorr reaction. This classic method in heterocyclic chemistry involves the acid-catalyzed condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization to form the quinoline core.

Core Reaction:

The synthesis specifically utilizes 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the key starting materials. The reaction is typically facilitated by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), under thermal conditions.

Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds through a well-established mechanism involving initial condensation followed by an intramolecular electrocyclization. Polyphosphoric acid (PPA) plays a crucial dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, facilitating key steps of the reaction.

-

Step 1: Enamine Formation. The reaction initiates with the nucleophilic attack of the amino group of 2-(trifluoromethyl)aniline on the electrophilic keto-carbonyl of ethyl 4,4,4-trifluoroacetoacetate. PPA catalyzes this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity. This is followed by a dehydration step, also promoted by PPA, to yield a stable β-enamino ester intermediate.

-

Step 2: Intramolecular Cyclization (Annulation). This is the rate-determining step and requires significant thermal energy (typically 120-150°C). The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The nucleophilic β-carbon of the enamine attacks the ortho-position of the aniline ring (C6), leading to the formation of the new heterocyclic ring. The high temperature is necessary to overcome the activation energy barrier for this cyclization, which temporarily disrupts the aromaticity of the aniline ring.

-

Step 3: Aromatization and Tautomerization. The cyclized intermediate rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, followed by the elimination of ethanol. The final product, this compound, is formed. It exists in a tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. Under most conditions, the enol ("-ol") form is favored due to the stability conferred by the aromatic quinoline system.

Visualizing the Pathway and Mechanism

To better illustrate the process, the overall synthesis and its detailed mechanism are depicted below using Graphviz diagrams.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step reaction mechanism of the Conrad-Limpach synthesis.

Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established literature.

Materials and Equipment:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Round-bottomed flask with a magnetic stir bar

-

Heating mantle with temperature control

-

Nitrogen or Argon inert atmosphere setup

-

Ice water bath

-

Standard extraction and filtration apparatus (separatory funnel, Büchner funnel)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Addition of Catalyst: Carefully add polyphosphoric acid (approx. 10 parts by weight relative to the aniline) to the mixture. PPA is highly viscous and its addition may generate some heat.

-

Heating and Reaction: Place the flask in a heating mantle and begin stirring. Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. Maintain this temperature for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool slightly. Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing a large volume of ice water (e.g., 10-15 times the volume of the reaction mixture) with vigorous stirring. This will cause the product to precipitate as a solid.

-

Isolation: Isolate the crude solid product by vacuum filtration. Wash the precipitate thoroughly with cold distilled water to remove any residual PPA.

-

Purification (if necessary): For many applications, the product obtained after washing is of sufficient purity. If further purification is required, the crude solid can be recrystallized from an appropriate solvent system or purified via column chromatography. An alternative workup involves extracting the quenched aqueous mixture with a solvent like dichloromethane, drying the combined organic layers over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure to yield the product.

Data Summary: Reaction Parameters

The efficiency of the synthesis is highly dependent on the reaction conditions. The table below summarizes typical parameters and outcomes.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric Acid | 120 | 3 | 23% |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric Acid | 150 | 3 | 91% |

Note: The significant variation in reported yields highlights the critical influence of temperature on the reaction's success. The higher temperature (150°C) appears to be substantially more effective for the thermal cyclization step.

Conclusion

The synthesis of this compound via the Conrad-Limpach-Knorr pathway is a robust and direct method for producing this valuable intermediate. The success of the synthesis hinges on the strategic use of polyphosphoric acid as a dual-function catalyst and dehydrating agent, and the application of high temperatures to drive the crucial intramolecular cyclization step. Understanding the mechanistic underpinnings of this reaction allows researchers to optimize conditions and achieve high yields of this important fluorinated building block, paving the way for advancements in medicinal chemistry and drug development.

The Lynchpin in Antimalarial Development: A Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

Foreword: Contextualizing a Critical Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as therapeutic agents themselves, but as pivotal precursors whose discovery and synthesis unlock new avenues for drug development. 2,8-Bis(trifluoromethyl)quinolin-4-ol is a prime example of such a compound. While not a household name, its history is inextricably linked to the urgent search for effective antimalarials in the 20th century, culminating in its role as a key building block for the potent drug mefloquine. This guide provides an in-depth exploration of this critical quinoline derivative, from its historical impetus and synthesis to its chemical properties and enduring significance for researchers in drug discovery. We will delve into the causality behind its synthesis, providing actionable protocols and a forward-looking perspective on its potential.

Part 1: A History Forged in Conflict - The Genesis of a Quinoline Core

The story of this compound is fundamentally tied to the development of the antimalarial drug mefloquine. The intensive search for synthetic quinine replacements was spurred by geopolitical events, particularly the interruption of quinine supplies during World War II.[1] This necessity drove the establishment of extensive medicinal chemistry programs, most notably at the Walter Reed Army Institute of Research (WRAIR) in the United States.[2][3]

Following the Vietnam War, and facing the rise of chloroquine-resistant strains of Plasmodium falciparum, WRAIR screened over 250,000 compounds in a monumental effort to find new antimalarial agents.[4][5] This program, which ran from 1963 to 1976, ultimately identified a 4-quinoline methanol derivative, mefloquine (designated WR 142,490), as a highly promising candidate in the late 1960s.[1][5] The development of mefloquine was a collaborative effort involving the U.S. Army, the World Health Organization (WHO), and Hoffmann-LaRoche, Inc.[1][6] Mefloquine was first tested in humans in 1975 and approved by the FDA in 1989 for malaria prophylaxis.[7]

The synthesis of mefloquine required a robust and efficient method to construct its core structure, a 2,8-bis(trifluoromethyl)quinoline moiety. This necessity directly led to the development and optimization of synthetic routes for key intermediates, including this compound (CAS Number: 35853-41-9).[8] This intermediate provides the foundational quinoline ring system, heavily substituted with two electron-withdrawing trifluoromethyl groups, a structural feature crucial for the biological activity of the final drug.

Part 2: Synthesis and Chemical Profile

The chemical structure of this compound is notable for the presence of two trifluoromethyl (-CF3) groups at the 2 and 8 positions of the quinoline ring.[8] These groups are powerfully electron-withdrawing, which significantly influences the compound's chemical reactivity and the properties of its derivatives.[8] The incorporation of -CF3 groups is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[9]

Core Synthesis: The Gould-Jacobs Reaction

The most common and historically significant method for synthesizing the 2,8-bis(trifluoromethyl)quinoline scaffold is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylene malonic ester or a related β-ketoester, followed by thermal cyclization. In the case of this compound, the key precursors are 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[8][10]

The causality behind this choice of reactants is rooted in chemical logic. 2-(Trifluoromethyl)aniline provides the benzene portion of the quinoline ring system with the required trifluoromethyl group at what will become the 8-position. Ethyl 4,4,4-trifluoro-3-oxobutanoate provides the atoms necessary to form the pyridine ring, including the second trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position. The cyclization is typically acid-catalyzed, with polyphosphoric acid (PPA) being a common and effective reagent for this purpose due to its strong dehydrating and acidic properties.[10]

Visualizing the Synthesis

References

- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Walter Reed Army Institute of Research (WRAIR) | MHRP [hivresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. Mefloquine - Wikipedia [en.wikipedia.org]

- 5. A lesson learnt: the rise and fall of Lariam and Halfan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 7. Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. jelsciences.com [jelsciences.com]

- 10. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

The Quinoline Scaffold: A Privileged Heterocycle in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have rendered it a "privileged structure," forming the core of a vast and ever-expanding library of biologically active molecules.[1][3] From the historical significance of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics and targeted anticancer agents, quinoline derivatives have consistently demonstrated a remarkable capacity to modulate diverse physiological and pathological processes.[1][4][5]

This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives. Moving beyond a mere catalog of effects, this document delves into the mechanistic underpinnings of their actions, provides detailed experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their potency and selectivity. This guide is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, empowering them with the foundational knowledge and practical methodologies required to harness the full potential of the quinoline scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a broad spectrum of activities against various cancer types.[6][7] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, sustained angiogenesis, and metastasis.[6][8]

A. Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation.

-

DNA Intercalation and Topoisomerase Inhibition: A significant number of quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription.[6] Furthermore, many act as potent inhibitors of topoisomerase enzymes, particularly topoisomerase I and II.[9][10] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[11][12]

-

Kinase Inhibition: The dysregulation of protein kinase signaling is a central feature of many cancers. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases.[7][10] By blocking the ATP-binding site or allosteric sites of these enzymes, they can effectively shut down oncogenic signaling pathways.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[13]

-

Induction of Apoptosis: Beyond the direct consequences of DNA damage and kinase inhibition, many quinoline derivatives can induce apoptosis through intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[14]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Some quinoline derivatives can inhibit angiogenesis by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptors.[6][13]

B. Experimental Evaluation of Anticancer Activity

A multi-faceted approach is required to comprehensively evaluate the anticancer potential of novel quinoline derivatives.

-

Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining the cytotoxic effect of a compound on cancer cell lines.[15][16][17]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

-

-

Apoptosis Assessment (Western Blotting): Western blotting is a powerful technique to investigate the induction of apoptosis by analyzing the expression levels of key apoptotic proteins.[14][18]

Protocol: Western Blot for Apoptosis-Related Proteins

-

Protein Extraction: Treat cancer cells with the quinoline derivative for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine the changes in protein expression levels.

-

-

Cell Cycle Analysis (Flow Cytometry): To determine if a compound induces cell cycle arrest, flow cytometry with a DNA-staining dye like propidium iodide (PI) is employed.

-

Angiogenesis Assessment (Tube Formation Assay): The tube formation assay is a widely used in vitro model to assess the anti-angiogenic potential of a compound.[7][19][20]

Protocol: Endothelial Cell Tube Formation Assay

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®).

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of the quinoline derivative.

-

Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

-

Imaging and Quantification: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.[19]

-

-

Topoisomerase Inhibition Assay: The ability of a compound to inhibit topoisomerase activity can be assessed using a DNA relaxation or decatenation assay.[1][9][11][12]

Protocol: Topoisomerase II DNA Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase II enzyme, ATP, and the test quinoline derivative at various concentrations.

-

Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the control.[11]

-

Promising candidates from in vitro screening are advanced to in vivo studies using animal models to assess their antitumor efficacy and toxicity.[5][21][22][23]

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[22][24] The mice are then treated with the quinoline derivative, and tumor growth is monitored over time.

Protocol: Subcutaneous Xenograft Model

-

Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer the quinoline derivative and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly. Observe the animals for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[21]

-

C. Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6][9][20] For instance, in many anticancer quinolines, the presence of specific functional groups at the C-2, C-4, and C-7 positions can significantly influence their potency and target selectivity. A detailed understanding of SAR is crucial for the rational design of more effective and less toxic anticancer agents.

II. Antimalarial Activity: A Legacy of Fighting Plasmodium

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease.[14][25] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy, although their efficacy is now threatened by the spread of drug-resistant parasite strains.[25][26]

A. Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[25][26][27] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[25][28]

B. Experimental Evaluation of Antimalarial Activity

-

SYBR Green I-based Assay: This is a widely used, simple, and cost-effective method for determining the in vitro antiplasmodial activity of compounds.[26][29][30]

Protocol: SYBR Green I-based Antiplasmodial Assay

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

-

Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well plate.

-

Parasite Addition: Add the parasitized red blood cell suspension to the wells.

-

Incubation: Incubate the plate for 72 hours under appropriate conditions (low oxygen, 5% CO2).

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value, representing the concentration that inhibits 50% of parasite growth.[26][31]

-

-

Murine Malaria Models: Rodent malaria parasites, such as Plasmodium berghei, are used to infect mice to evaluate the in vivo efficacy of antimalarial compounds.[6][25][32][33][34]

Protocol: Murine Malaria Efficacy Test

-

Infection: Infect mice with a standardized inoculum of P. berghei.

-

Treatment: Administer the test compound orally or via injection for a set number of days.

-

Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) in blood smears taken from the mice.

-

Survival Analysis: Record the survival of the mice in the treated and control groups.

-

III. Antibacterial and Antifungal Activities: Combating Microbial Infections

Quinoline derivatives, particularly the fluoroquinolones, are a critical class of broad-spectrum antibacterial agents.[15][19][35] They are widely used to treat a variety of bacterial infections. Additionally, some quinoline derivatives have demonstrated promising antifungal activity.[19][22][35]

A. Mechanism of Antibacterial Action (Fluoroquinolones)

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][15][16][32] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more sensitive.[15][32] By inhibiting these enzymes, fluoroquinolones interfere with DNA replication, transcription, and repair, leading to bacterial cell death.[12][15]

B. Experimental Evaluation of Antimicrobial Activity

-

Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This is the gold standard method for determining the MIC of an antimicrobial agent.[3][36][37][38][39]

Protocol: Broth Microdilution for MIC Determination

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[38]

-

-

Agar Well Diffusion Method: This is a simpler method for screening the antimicrobial activity of compounds.[27][40][41]

Protocol: Agar Well Diffusion Assay

-

Plate Preparation: Prepare an agar plate inoculated with a lawn of the test microorganism.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a solution of the quinoline derivative to each well.

-

Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.[40]

-

IV. Neuroprotective Effects: A New Frontier for Quinoline Derivatives

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][5][21][40] Many of these compounds exhibit a multi-target-directed ligand (MTDL) nature, allowing them to simultaneously address various pathological pathways involved in neuronal damage.[40]

A. Mechanisms of Neuroprotection

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can act as potent antioxidants by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3][5][21]

-

Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegeneration. Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways in the brain.[40]

-

Enzyme Inhibition: Quinoline derivatives have been designed to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][5] Inhibition of AChE can improve cognitive function in Alzheimer's disease, while MAO-B inhibition can protect dopaminergic neurons in Parkinson's disease.

B. Experimental Evaluation of Neuroprotective Effects

-

Cell Viability Assays in Neuronal Cells: Similar to anticancer screening, cell viability assays (e.g., MTT) are used to assess the protective effects of quinoline derivatives against neurotoxin-induced cell death in neuronal cell cultures.

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes can be used to quantify the levels of intracellular ROS in neuronal cells treated with an oxidant and the test compound.

-

Assessment of Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Fluorescent dyes like JC-1 or TMRM can be used to measure changes in mitochondrial membrane potential in response to neurotoxic insults and the protective effects of quinoline derivatives.[4][28][42][43][44]

-

Animal Models of Neurodegenerative Diseases: Various animal models that mimic the pathology of diseases like Alzheimer's (e.g., transgenic mice expressing amyloid precursor protein) and Parkinson's (e.g., MPTP-induced neurotoxicity models) are used to evaluate the in vivo efficacy of neuroprotective compounds.[37][44][45] Behavioral tests, histological analysis of brain tissue, and measurement of neurotransmitter levels are common endpoints in these studies.

V. Visualizing the Pathways and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Figure 1: Diverse anticancer mechanisms of quinoline derivatives.

Figure 2: Experimental workflow of the MTT cytotoxicity assay.

Figure 3: Mechanism of action of quinoline antimalarials.

VI. Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fertile ground for the discovery of new therapeutic agents. Its versatility allows for the development of compounds with a wide array of biological activities, from potent anticancer and antimicrobial agents to promising neuroprotective molecules. The future of quinoline-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be paramount to unlocking the full therapeutic potential of this privileged heterocyclic system. The integration of computational modeling, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of promising quinoline derivatives from the laboratory to the clinic, addressing unmet medical needs across a spectrum of diseases.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. topogen.com [topogen.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. ibidi.com [ibidi.com]

- 20. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 21. benchchem.com [benchchem.com]

- 22. ijpbs.com [ijpbs.com]

- 23. iv.iiarjournals.org [iv.iiarjournals.org]

- 24. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]

- 26. benchchem.com [benchchem.com]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. benchchem.com [benchchem.com]

- 30. iddo.org [iddo.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 34. miguelprudencio.com [miguelprudencio.com]

- 35. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 36. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 37. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 38. microbe-investigations.com [microbe-investigations.com]

- 39. benchchem.com [benchchem.com]

- 40. hereditybio.in [hereditybio.in]

- 41. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 43. youtube.com [youtube.com]

- 44. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 2,8-Bis(trifluoromethyl)quinolin-4-ol: A Technical Guide to Its Molecular Targets

Abstract

2,8-Bis(trifluoromethyl)quinolin-4-ol, a compound more widely recognized as the antimalarial drug mefloquine, presents a compelling case for therapeutic repurposing.[1][2][3] Decades of clinical use against Plasmodium falciparum have inadvertently unveiled a broader spectrum of bioactivity, prompting investigations into its potential applications in oncology, neurology, and virology. This in-depth technical guide synthesizes the current understanding of mefloquine's molecular targets, moving beyond its established antimalarial mechanism to explore the multifaceted interactions that underpin its emerging therapeutic profiles. We will dissect the established and putative targets, detail the experimental methodologies for their identification and validation, and present the intricate signaling pathways influenced by this quinoline derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound.

The Primary Target in Malaria: Inhibiting Protein Synthesis in Plasmodium falciparum

The cornerstone of mefloquine's therapeutic action is its well-characterized activity against the erythrocytic stages of the malaria parasite, Plasmodium falciparum.[1][2] For years, the precise mechanism remained elusive, with early hypotheses suggesting interference with hemozoin formation, similar to other quinoline antimalarials. However, recent breakthroughs in structural biology have definitively identified the parasite's 80S ribosome as the primary molecular target.[4][5][6]

Mefloquine acts as a potent inhibitor of protein synthesis.[5][7] Cryo-electron microscopy studies have revealed that the (+)-enantiomer of mefloquine binds to the GTPase-associated center of the P. falciparum 80S ribosome.[5][7] This binding event obstructs the translocation step of elongation, effectively halting the parasite's ability to produce essential proteins and leading to its death. The specificity of mefloquine for the parasite ribosome over the human counterpart, while not absolute, is sufficient to confer a therapeutic window. Resistance to mefloquine in P. falciparum is often associated with increased expression of the pfmdr1 gene, which encodes a transporter that effluxes the drug from the parasite's cytoplasm.[4][5]

Experimental Workflow: Target Validation via Cryo-Electron Microscopy

The elucidation of mefloquine's binding site on the P. falciparum ribosome stands as a landmark achievement in antimalarial drug discovery. This was accomplished through high-resolution cryo-electron microscopy (cryo-EM), a technique that allows for the visualization of biological macromolecules in their near-native state.[6]

Protocol 1: Cryo-EM Structure Determination of Mefloquine-Bound Ribosome

-

Ribosome Purification: Isolate 80S ribosomes from P. falciparum cultures. This typically involves cell lysis, differential centrifugation, and sucrose gradient ultracentrifugation to separate ribosomes from other cellular components.

-

Complex Formation: Incubate the purified ribosomes with a molar excess of (+)-mefloquine to ensure saturation of the binding sites.

-

Vitrification: Apply a small volume of the ribosome-mefloquine complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the complex.

-

Data Collection: Transfer the vitrified grid to a transmission electron microscope equipped with a direct electron detector. A large dataset of 2D projection images of the ribosome-drug complex is collected from different angles.

-

Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate a high-resolution 3D map of the ribosome.

-

Model Building and Refinement: An atomic model of the ribosome is fitted into the 3D map, and the position of the bound mefloquine molecule is identified and refined.

Diagram 1: Workflow for Cryo-EM based Target Identification

A streamlined workflow for identifying the binding site of a small molecule on a large macromolecular complex using cryo-electron microscopy.

Repurposing in Oncology: A Multi-Pronged Attack on Cancer Cells

The exploration of mefloquine as an anticancer agent has revealed a complex mechanism of action, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[8][9]

Lysosomal Disruption and Autophagy Inhibition

A prominent anticancer mechanism of mefloquine involves the disruption of lysosomal function.[8][9] As a lysosomotropic agent, mefloquine accumulates in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately triggering apoptosis. Furthermore, by impairing lysosomal function, mefloquine inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[8]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[10] Mefloquine has been shown to effectively inhibit this pathway in gastric cancer cells, leading to decreased proliferation and increased apoptosis.[10] The inhibitory effect appears to be mediated through a phosphatase-dependent mechanism.[10]

Targeting Receptor Tyrosine Kinases (RTKs)

Recent computational and in-vitro studies suggest that mefloquine may also exert its anticancer effects by targeting key receptor tyrosine kinases (RTKs) that are frequently mutated or overexpressed in cancer. Molecular docking and dynamics simulations have shown that mefloquine has a strong binding affinity for the kinase domains of EGFR, MET, and RET. These RTKs are crucial drivers of non-small cell lung cancer (NSCLC), and their inhibition by mefloquine could provide a novel therapeutic strategy.

Diagram 2: Mefloquine's Anticancer Mechanisms

Mefloquine exhibits a multi-targeted approach in cancer by disrupting lysosomes and inhibiting key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.

| Cancer Type | Target/Mechanism | Observed Effect | IC50/EC50 | Reference |

| Gastric Cancer | PI3K/Akt/mTOR Inhibition | Inhibition of proliferation, induction of apoptosis | ~0.5-0.7 µM | [10] |

| Non-Small Cell Lung Cancer | EGFR, MET, RET Inhibition | Dose-dependent inhibition of cell proliferation | Significant reduction at 10 µM | |

| Chronic Myeloid Leukemia | Lysosomal Disruption, Oxidative Stress | Targets blast phase cells | Not specified | [8] |

| Prostate Cancer | ROS-mediated modulation of Akt, ERK, JNK, AMPK | Anticancer activity | Not specified | [8] |

Neurological Implications: A Double-Edged Sword

The neurological effects of mefloquine are a significant aspect of its clinical profile, encompassing both adverse events and potential therapeutic applications.[3][11][12]

Neurotoxicity and Pyk2 as a Critical Target

Mefloquine is known to cause a range of neurological and psychiatric side effects.[3][11] Research into the mechanisms of mefloquine neurotoxicity has identified the non-receptor tyrosine kinase 2 (Pyk2) as a critical mediator.[11] Mefloquine can induce oxidative stress and subsequent neurodegeneration in cortical neurons, and the downregulation of Pyk2 has been shown to alter mefloquine-induced neurotoxicity.[11]

Modulation of Pannexin-1 (PANX1) Channels

A recent and significant discovery has identified mefloquine as a modulator of the pannexin-1 (PANX1) channel, a large-pore channel involved in cellular communication and inflammation.[13][14] Interestingly, mefloquine enhances the activity of PANX1 by binding to a previously unknown allosteric site, rather than blocking the main channel.[13][14] This finding opens up new avenues for developing targeted therapies that can fine-tune PANX1 activity in various neurological and inflammatory conditions.[13][14]

Off-Target Activities on Neurotransmitter Systems

Mefloquine also exhibits off-target activities on several neurotransmitter systems, which may contribute to its neuropsychiatric side effects. It has been shown to act as a serotonin 5-HT3 receptor antagonist and a serotonin reuptake inhibitor.[3] Additionally, it has an affinity for the dopamine D3 receptor.[3]

Diagram 3: Neurological Targets of Mefloquine

Mefloquine's interactions within the nervous system are complex, involving the activation of Pyk2 leading to neurotoxicity, allosteric modulation of PANX1 channels, and interactions with key neurotransmitter systems.

Antiviral Potential: A New Frontier

The repurposing of existing drugs has been a crucial strategy in the fight against emerging viral infections. Mefloquine has shown promise as a potential antiviral agent against several viruses.

Inhibition of SARS-CoV-2 Entry

In the context of the COVID-19 pandemic, mefloquine was identified as a potent inhibitor of SARS-CoV-2 in in-vitro studies.[15][16][17] Its mechanism of action appears to be the inhibition of viral entry into the host cell at a post-attachment stage, possibly by interfering with the proteolytic cleavage of the spike protein or membrane fusion.[15] Mefloquine demonstrated higher antiviral potency against SARS-CoV-2 than hydroxychloroquine in cell-based assays.[16]

Activity Against Mpox Virus

Screening of approved drugs has also revealed that mefloquine exhibits antiviral activity against the Mpox virus (MPXV).[18] While the precise mechanism of action against MPXV is still under investigation, these findings suggest a broader antiviral potential for mefloquine that warrants further exploration.[18]

| Virus | Target/Mechanism | Observed Effect | IC50 | Reference |

| SARS-CoV-2 | Viral Entry Inhibition (post-attachment) | Reduction of viral RNA levels | 1.28 µM (VeroE6/TMPRSS2 cells) | [16] |

| Mpox Virus | Not fully elucidated | Anti-MPXV activity | 0.51–5.2 μM | [18] |

Future Directions and Conclusion

This compound (mefloquine) has transcended its role as a single-target antimalarial drug. The expanding body of research highlights its potential as a multi-targeted therapeutic agent with applications in oncology, neurology, and virology. The elucidation of its primary target in malaria through advanced structural biology techniques serves as a paradigm for understanding its more complex interactions in other disease contexts.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the desired therapeutic effects while minimizing neurotoxicity.

-

In-vivo Efficacy Studies: To validate the promising in-vitro findings in relevant animal models for cancer and viral infections.

-

Combination Therapies: To explore synergistic effects with existing anticancer and antiviral drugs.[16]

-

Biomarker Development: To identify patient populations most likely to respond to mefloquine-based therapies.

References

- 1. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Mefloquine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. Mefloquine effectively targets gastric cancer cells through phosphatase-dependent inhibition of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Malaria Prevention, Mefloquine Neurotoxicity, Neuropsychiatric Illness, and Risk-Benefit Analysis in the Australian Defence Force - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shape-Shifting Cell Channel Reveals New Target for Precision Drugs - News Center [news.feinberg.northwestern.edu]

- 14. Shape-Shifting Cell Channel Reveals New Target for Precision Drugs [einpresswire.com]

- 15. news-medical.net [news-medical.net]

- 16. Mefloquine, a Potent Anti-severe Acute Respiratory Syndrome-Related Coronavirus 2 (SARS-CoV-2) Drug as an Entry Inhibitor in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. academic.oup.com [academic.oup.com]

The Strategic Core: A Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol as a Pharmaceutical Intermediate

Foreword: The Unseen Workhorse of Complex Active Pharmaceutical Ingredients

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical, often unsung, hero molecules: the pharmaceutical intermediates. These compounds are the workhorses of medicinal chemistry, meticulously designed and synthesized to provide the foundational scaffolds upon which therapeutic agents are built. This guide delves into one such pivotal intermediate: 2,8-Bis(trifluoromethyl)quinolin-4-ol .

This technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the synthesis of the renowned antimalarial drug, mefloquine, and its emerging potential in other therapeutic areas. We will explore the causality behind experimental choices, provide detailed, validated protocols, and ground our discussion in authoritative scientific literature.

The Molecular Blueprint: Understanding this compound

This compound, with the CAS number 35853-41-9, is a quinoline derivative characterized by the presence of two trifluoromethyl (-CF3) groups at positions 2 and 8, and a hydroxyl (-OH) group at position 4.[1] This unique substitution pattern imbues the molecule with a distinct set of physicochemical properties that are highly advantageous for its role as a pharmaceutical intermediate.

The trifluoromethyl groups are potent electron-withdrawing groups, which significantly influence the electron density of the quinoline ring system.[1] This electronic modification enhances the molecule's stability and modulates its reactivity. Furthermore, the lipophilicity conferred by the -CF3 groups can be a crucial factor in the pharmacokinetic profile of the final drug product. The hydroxyl group at the 4-position provides a versatile handle for subsequent chemical transformations, allowing for the strategic introduction of various functional groups.

Physicochemical and Spectroscopic Profile